molecular formula C10H9BrF3N B13585295 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

Cat. No.: B13585295
M. Wt: 280.08 g/mol
InChI Key: FPGIXUNCOZSKKA-UHFFFAOYSA-N
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Description

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine is a chemical building block of significant interest in advanced research and development, particularly in the fields of agrochemicals and pharmaceuticals. Its molecular structure incorporates two key features: a pyridine ring and a trifluoromethyl group. The trifluoromethyl group is a strongly electron-withdrawing moiety known to profoundly influence a compound's biological activity, metabolic stability, and overall physicochemical properties . The presence of a bromine atom on the pyridine ring creates a reactive site, making this compound a versatile intermediate for further synthetic elaboration through cross-coupling reactions and functional group transformations. The unique combination of the (trifluoromethyl)cyclobutyl group and the halogenated pyridine is designed to aid researchers in discovering new compounds with enhanced potency and selectivity. While the trifluoromethylpyridine (TFMP) scaffold is a established component in several commercialized agrochemicals and pharmaceuticals , and similar 8-cyclobutyl-substituted heterocycles have been explored in other research contexts , the specific research applications and biological mechanisms of action for this compound itself are a subject for ongoing investigation. Researchers can leverage this compound to build novel molecular architectures, exploring structure-activity relationships in the development of new active ingredients.

Properties

Molecular Formula

C10H9BrF3N

Molecular Weight

280.08 g/mol

IUPAC Name

5-bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine

InChI

InChI=1S/C10H9BrF3N/c11-7-2-3-8(15-6-7)9(4-1-5-9)10(12,13)14/h2-3,6H,1,4-5H2

InChI Key

FPGIXUNCOZSKKA-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=NC=C(C=C2)Br)C(F)(F)F

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine typically involves two key components:

  • Construction or functionalization of the bromopyridine core.
  • Introduction of the trifluoromethyl-substituted cyclobutyl group onto the pyridine ring.

The preparation can be divided into:

  • Preparation of brominated pyridine derivatives.
  • Synthesis and attachment of the trifluoromethyl-cyclobutyl fragment.

Preparation of Bromopyridine Precursors

A common precursor is 2-bromo-4-(trifluoromethyl)pyridine or related bromopyridines, which can be synthesized or commercially obtained. Methods for bromopyridine preparation include:

  • Palladium-catalyzed cross-coupling reactions using palladium acetate or tris-(dibenzylideneacetone)dipalladium(0) with appropriate ligands (e.g., trifuran-2-yl-phosphane, Xantphos) in tetrahydrofuran or 1,4-dioxane under inert atmosphere at temperatures between 20°C and 120°C.
  • Copper-mediated coupling reactions at elevated temperatures (~190°C) with activated copper bronze to form bipyridine derivatives, which can be further functionalized.

Synthesis of the Trifluoromethyl-Cyclobutyl Fragment

The trifluoromethyl-cyclobutyl moiety is introduced using specialized synthetic routes, including:

  • Reaction of sulfur tetrafluoride with suitable precursors to generate trifluoromethyl-cyclobutyl building blocks.
  • The trifluoromethyl-cyclobutyl fragment can be prepared as esters, bromides, or amines, which are then used in subsequent coupling reactions.

Coupling of the Trifluoromethyl-Cyclobutyl Group to Bromopyridine

The key step involves coupling the trifluoromethyl-cyclobutyl fragment to the bromopyridine ring, typically via:

  • Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Negishi, or Stille couplings) under inert atmosphere.
  • Conditions often involve Pd catalysts with phosphine ligands, bases such as cesium carbonate or potassium carbonate, and solvents like tetrahydrofuran or dioxane.
  • Reaction temperatures range from room temperature to 110°C, with reaction times from several hours to overnight.

Detailed Example Synthesis Procedure

Preparation of 2-Bromo-4-(trifluoromethyl)pyridine

Step Reagents and Conditions Yield Notes
1 Pd(OAc)2 (0.1 eq.), Xantphos (0.15 eq.), Cs2CO3 (1.5 eq.), 1,4-dioxane, 110°C, 18 h, inert atmosphere 92% High yield; product isolated by flash chromatography

Coupling to Form this compound

Step Reagents and Conditions Yield Notes
3 Pd catalyst with phosphine ligand, base (e.g., K2CO3), THF or dioxane, 20-110°C, 2-24 h, inert atmosphere 37-70% (depending on scale and conditions) Purification by silica gel chromatography or crystallization; structures confirmed by NMR and X-ray crystallography

Research Data and Characterization

  • NMR Spectroscopy: Proton and fluorine NMR confirm the presence of the trifluoromethyl group and cyclobutyl ring attached to the pyridine scaffold.
  • Mass Spectrometry: ESI-MS data show molecular ion peaks consistent with the expected molecular weight.
  • X-ray Crystallography: Structural confirmation for several trifluoromethyl-cyclobutyl pyridine derivatives, validating the coupling position and stereochemistry.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials 2-Bromo-4-(trifluoromethyl)pyridine, cyclobutyl precursors
Catalysts Pd(OAc)2, Pd2(dba)3, phosphine ligands (Xantphos, P(2-furyl)3)
Bases Cesium carbonate (Cs2CO3), potassium carbonate (K2CO3)
Solvents Tetrahydrofuran (THF), 1,4-dioxane
Temperature 20°C to 120°C
Reaction time 2 to 24 hours
Purification Silica gel chromatography, crystallization, distillation
Typical yields 37% to 92% depending on step and scale

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alkoxides.

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4).

    Catalysts: Palladium-based catalysts for coupling reactions.

Major Products

    Substituted Pyridines: Formed by substitution reactions.

    Pyridine N-oxides: Formed by oxidation reactions.

    Coupled Products: Formed by cross-coupling reactions.

Scientific Research Applications

5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and agrochemicals.

Mechanism of Action

The mechanism of action of 5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups enhance its binding affinity to certain enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects and Structural Variations

The following compounds are compared based on substituent type, molecular properties, and reactivity:

Table 1: Key Structural and Physical Properties of Analogs
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Features Notable Properties/Applications
5-Bromo-2-[1-(trifluoromethyl)cyclobutyl]pyridine* C₁₀H₁₀BrF₃N ~297.05 (estimated) Cyclobutyl-CF₃; steric bulk High potential for Suzuki coupling
5-Bromo-2-[1-(trifluoromethyl)cyclopropyl]pyridine C₉H₈BrF₃N ~296.51 Cyclopropyl-CF₃; higher ring strain Likely lower thermal stability
5-Bromo-2-(trifluoromethyl)pyridine C₆H₃BrF₃N 225.99 Direct CF₃; minimal steric hindrance CAS 436799-32-5; used in catalysis
5-Bromo-2-phenylpyridine C₁₁H₈BrN 234.09 Phenyl group; electron-rich Intermediate in OLED materials
5-Bromo-2-fluoropyridine C₅H₃BrFN 175.99 Fluorine (electron-withdrawing) bp 162–164°C; high volatility
(E)-5-(5-Bromo-2-methylpent-1-en-1-yl)-2-(trifluoromethyl)pyridine C₁₂H₁₄BrF₃N 329.15 Alkenyl chain; extended conjugation 30% synthetic yield; refrigeration required
Key Observations:

Steric Effects :

  • The cyclobutyl-CF₃ group in the target compound introduces greater steric bulk compared to the cyclopropyl-CF₃ analog and the linear CF₃ group in . This may hinder nucleophilic attacks but enhance selectivity in coupling reactions.
  • The phenyl group in provides bulk without electron-withdrawing effects, favoring π-π interactions in materials science applications.

Electronic Effects :

  • CF₃ groups (direct or via cyclobutyl) are strongly electron-withdrawing, activating the pyridine ring for electrophilic substitution at specific positions.
  • Fluorine in exerts a weaker electron-withdrawing effect compared to CF₃, resulting in lower boiling points (162–164°C) and higher volatility .

Synthetic Accessibility :

  • The alkenyl-substituted analog in demonstrates moderate yield (30% over three steps), suggesting challenges in synthesizing branched pyridine derivatives .
  • Cyclobutyl-containing compounds may require specialized reagents (e.g., strained cyclobutane precursors), increasing synthetic complexity compared to cyclopropane analogs.

Reactivity and Functionalization Potential

  • Cross-Coupling Reactions :
    Bromine at the 5-position enables Suzuki-Miyaura couplings in all analogs. The target compound’s cyclobutyl-CF₃ group may slow reaction kinetics due to steric hindrance compared to less bulky derivatives like 5-bromo-2-fluoropyridine .
  • Metabolic Stability : CF₃-substituted compounds (e.g., and the target) are prized in drug discovery for their resistance to oxidative metabolism, a trait absent in phenyl or alkenyl analogs .

Q & A

Q. How can kinetic isotope effect (KIE) studies elucidate rate-determining steps in palladium-catalyzed functionalization?

  • Methodological Answer :
  • Deuterium labeling : Synthesize deuterated analogs at the cyclobutyl CH2 positions and compare kH/kD ratios.
  • Mechanistic probes : Use stoichiometric Pd(0) complexes to isolate oxidative addition vs. transmetallation steps .

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